

Comparative Guide: Structure-Activity Relationship of (Gly6)-Locustapyrokinin Analogs

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Compound of Interest

Compound Name: (Gly6)-Locustapyrokinin

CAS No.: 152575-14-9

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Executive Summary & Chemical Profile

Locustapyrokinin (Lom-PK) is a 16-residue neuropeptide originally isolated from the migratory locust, *Locusta migratoria*. It belongs to the Pyrokinin/PBAN family, characterized by the C-terminal pentapeptide sequence FXPRLamide (Phe-X-Pro-Arg-Leu-NH₂).

The specific designation **(Gly6)-Locustapyrokinin** refers to the native sequence, distinguishing it from synthetic analogs where the Glycine at position 6 is substituted (e.g., with Glutamic acid) to probe conformational flexibility and receptor affinity.

Chemical Identity

Feature	Description
Common Name	Locustapyrokinin (Lom-PK)
Native Sequence	pGlu-Asp-Ser-Gly-Asp-Gly-Trp-Pro-Gln-Gln-Pro-Phe-Val-Pro-Arg-Leu-NH ₂
Length	16 Amino Acids
C-Terminal Core	Phe-Val-Pro-Arg-Leu-NH ₂ (Residues 12–16)
Key Structural Motif	β -turn at C-terminus (essential for activity); N-terminal flexibility (modulated by Gly6)
Primary Function	Myotropic (visceral muscle contraction), Pheromonotropic (pheromone biosynthesis), Melanotropic

Structure-Activity Relationship (SAR) Analysis

The biological potency of Lom-PK relies on a bipartite structure: the Message Sequence (C-terminus) and the Address Sequence (N-terminus).

A. The "Message" Sequence (C-Terminus: Residues 12–16)

The C-terminal pentapeptide, Phe-Val-Pro-Arg-Leu-NH₂, is the active core.

- Phe (12): Critical aromatic residue. Replacement with Alanine (Ala) significantly reduces affinity.^[1]
- Pro (14): Induces a β -turn conformation. This turn is the primary recognition element for the Pyrokinin receptor (PK-R).
- Arg (15) & Leu (16): Essential for receptor binding and activation. The C-terminal amide (-NH₂) is non-negotiable; the free acid form is biologically inactive.

B. The "Address" Sequence & The Role of Gly6 (N-Terminus: Residues 1–11)

While the C-terminus drives activation, the N-terminal extension modulates potency and metabolic stability.

- Glycine at Position 6 (Gly6):
 - Function: Glycine is achiral and conformationally flexible. In Lom-PK, Gly6 acts as a "hinge," allowing the long N-terminal tail to fold back or away from the active core, preventing steric hindrance during receptor docking.
 - Analog Comparison ([Glu6]-Lom-PK): Replacing Gly6 with Glutamic Acid (Glu) introduces a charged, bulky side chain. This restricts conformational freedom and can reduce potency in specific myotropic assays (e.g., *Leucophaea* hindgut) by altering the peptide's hydrodynamic volume or electrostatic interaction with the receptor surface.
- pGlu (1): Pyroglutamic acid blocks the N-terminus, conferring resistance to aminopeptidases.

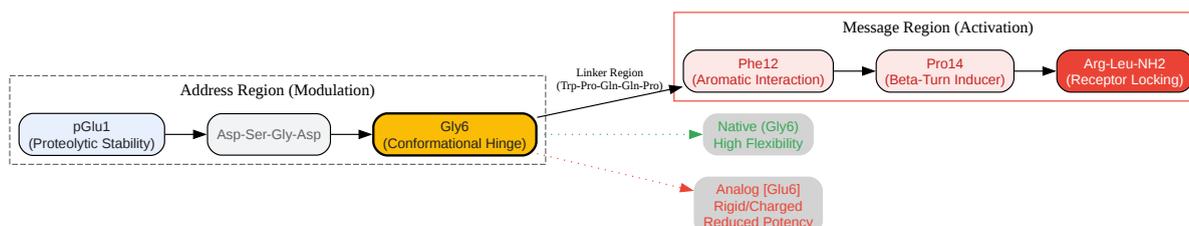
C. Comparative Potency Data

The following table summarizes the relative biological activity of the native (Gly6) peptide versus key analogs in myotropic assays.

Analog	Sequence Modification	Relative Potency (EC ₅₀)	Structural Insight
Lom-PK (Native)	(Gly6)	1.0 (Reference)	Optimal flexibility; native conformation.
[Glu6]-Lom-PK	Gly6 → Glu	~0.3 – 0.8x	Reduced flexibility; charge repulsion may affect binding kinetics.
Lom-PK (12-16)	Fragment (FVPRL-NH ₂)	~0.5x	Retains full intrinsic activity but lower affinity due to loss of N-term auxiliary binding.
[Ala12]-Lom-PK	Phe12 → Ala	< 0.01x (Inactive)	Loss of critical aromatic pi-stacking interaction.
Lom-PK-OH	-NH ₂ → -OH	Inactive	C-terminal amide is essential for receptor hydrogen bonding.

Visualizing the SAR Landscape

The following diagram maps the functional regions of the **(Gly6)-Locustapyrokinin** molecule.



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Figure 1: Functional mapping of Lom-PK. The Gly6 residue acts as a critical hinge separating the stability-conferring N-terminus from the active C-terminal core.

Experimental Protocols

To validate the activity of (Gly6)-Lom-PK analogs, the Isolated Cockroach Hindgut Assay is the gold standard due to its high sensitivity to FXPRLamide peptides.

Protocol A: Peptide Synthesis (Fmoc-SPPS)

Rationale: Solid Phase Peptide Synthesis (SPPS) ensures high purity and allows precise substitution of residues (e.g., Gly6 vs Glu6).

- Resin Loading: Use Rink Amide MBHA resin to ensure a C-terminal amide.
- Coupling: Perform coupling cycles using Fmoc-amino acids (4 equiv), HBTU (3.9 equiv), and DIEA (8 equiv) in DMF.
- Deprotection: Remove Fmoc groups with 20% Piperidine in DMF (2 x 5 min).
- Cleavage: Cleave peptide from resin using TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

- Purification: Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC (C18 column, Acetonitrile/Water gradient).
- Validation: Confirm mass via ESI-MS (Expected $[M+H]^+$ for Native Lom-PK: ~1808 Da).

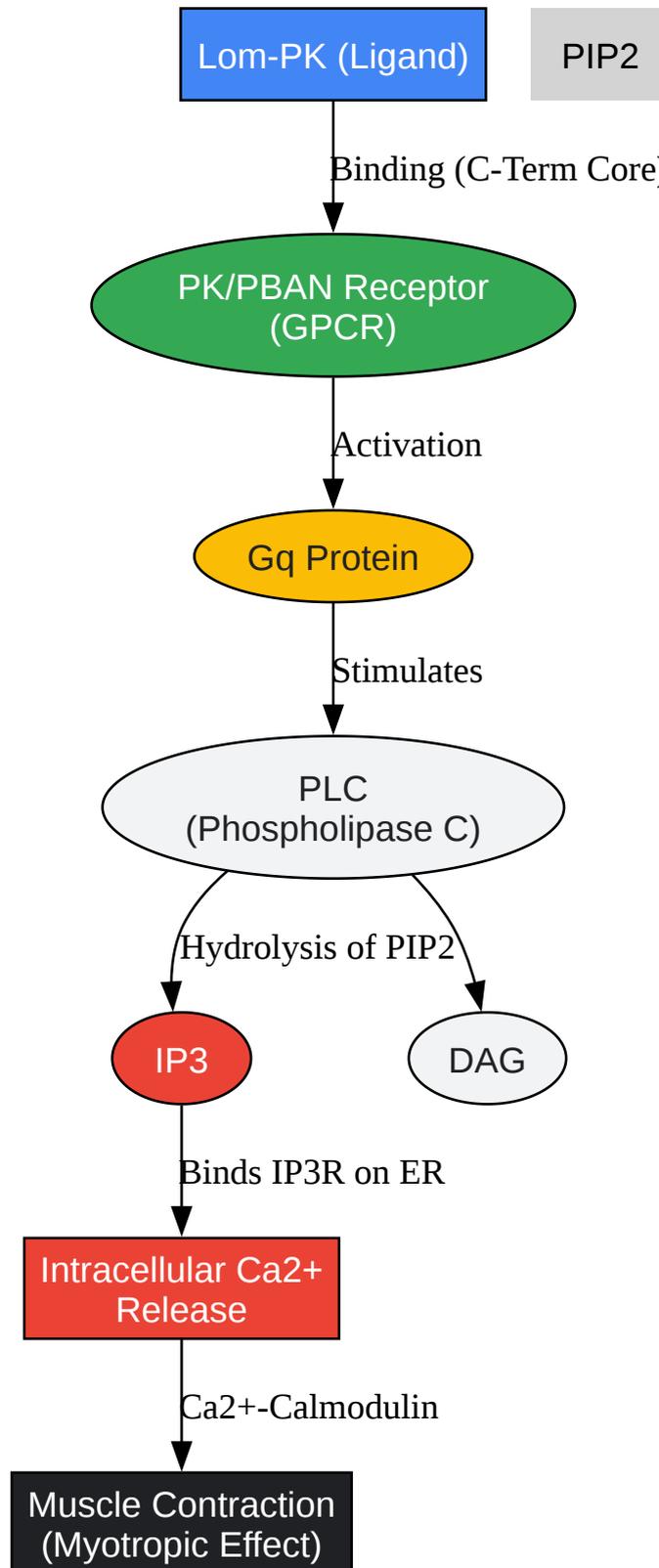
Protocol B: Myotropic Bioassay (*Leucophaea maderae*)

Rationale: This assay measures the ability of the peptide to stimulate visceral muscle contraction via the GPCR-PLC-IP3-Ca²⁺ pathway.

- Dissection: Dissect the hindgut (proctodeum) from adult *Leucophaea maderae* cockroaches under saline solution.
- Mounting: Suspend the hindgut in a 5 mL organ bath containing aerated physiological saline (NaCl 140 mM, KCl 5 mM, CaCl₂ 5 mM, etc.) at 26°C.
- Equilibration: Allow tissue to stabilize for 1 hour under 0.5 g tension until spontaneous contractions are regular.
- Application: Apply the test peptide (Native or Analog) in cumulative doses (10^{-12} M to 10^{-6} M).
- Measurement: Record changes in contraction amplitude and frequency using an isometric force transducer.
- Analysis: Normalize response as a percentage of the maximal contraction induced by 10^{-6} M Proctolin (positive control). Calculate EC₅₀.

Mechanism of Action

Lom-PK binds to a G-Protein Coupled Receptor (GPCR), specifically the PK/PBAN Receptor. The signaling cascade is illustrated below.



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Figure 2: Signal transduction pathway. Lom-PK activates the Gq-coupled pathway, leading to calcium mobilization and muscle contraction.

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